PI3Kγ Enzyme Inhibition: Class-Level Potency Range for (1H-Pyrazol-4-yl)methanamines Provides Benchmark for 3-Ethyl-1-methyl Analog Optimization
The (1H-pyrazol-4-yl)methanamine chemotype, to which (3-ethyl-1-methylpyrazol-4-yl)methanamine belongs, exhibits a broad PI3Kγ inhibitory range from 36% to 73% at a uniform 10 µM screening concentration, as demonstrated for eight synthesized analogues (compounds 101–108) [1]. The least potent compound (101, morpholine substituent) showed 36% inhibition, while the most potent (108, ester-containing distal polar group) reached 73% inhibition—a 2.03-fold improvement driven solely by modification of the 4-aminomethyl substituent [1]. This class-level evidence establishes that the 1H-pyrazol-4-yl core is a validated PI3Kγ pharmacophore, and the 3-ethyl-1-methyl substitution pattern on the target compound represents a chemically tractable vector for further diversity-oriented synthesis aimed at optimizing potency within this validated inhibitory range.
| Evidence Dimension | PI3Kγ enzyme inhibition (% at 10 µM) |
|---|---|
| Target Compound Data | Not directly tested in the published series; belongs to same (1H-pyrazol-4-yl)methanamine chemotype |
| Comparator Or Baseline | Compound 101 (morpholine derivative): 36% inhibition at 10 µM; Compound 108 (ester derivative): 73% inhibition at 10 µM |
| Quantified Difference | 2.03-fold range (36% to 73%) across eight analogues within the chemotype |
| Conditions | PI3Kγ enzyme-based inhibition assay at 10 µM compound concentration; enzyme pdb file 2CHW used for in silico docking |
Why This Matters
The validated PI3Kγ pharmacophore provides a quantitative potency benchmark for medicinal chemistry teams using this compound as a starting scaffold in kinase inhibitor programs.
- [1] Bepary, S.; Youn, I.K.; Lim, H.-J.; Lee, G.H. Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences, 2016, 40(2), 82–86. DOI: 10.56808/3027-7922.1927 View Source
